molecular formula C18H13N7O10 B1582208 n,1-Bis(2,4-dinitrophenyl)histidine CAS No. 3129-33-7

n,1-Bis(2,4-dinitrophenyl)histidine

Cat. No. B1582208
CAS RN: 3129-33-7
M. Wt: 487.3 g/mol
InChI Key: WOZYZMUUGRWSLF-UHFFFAOYSA-N
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Description

“N,1-Bis(2,4-dinitrophenyl)histidine” is a chemical compound with the molecular formula C18H13N7O10 . It is also known as "N,N’-Di(DNP)-L-histidine" .


Synthesis Analysis

The synthesis of compounds similar to “n,1-Bis(2,4-dinitrophenyl)histidine” has been reported in the literature. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been used to produce a series of conjugated oligomers . Another study reported the synthesis of Schiff base derivatives by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Molecular Structure Analysis

The molecular structure of “n,1-Bis(2,4-dinitrophenyl)histidine” consists of a histidine molecule that is substituted with two 2,4-dinitrophenyl groups . The molecular weight of this compound is 487.3 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n,1-Bis(2,4-dinitrophenyl)histidine” include a density of 1.7±0.1 g/cm3, boiling point of 716.3±60.0 °C at 760 mmHg, and a flash point of 387.0±32.9 °C . It has 11 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Structural Analysis and Crystallography

n,1-Bis(2,4-dinitrophenyl)histidine: has been utilized in structural analysis and crystallography studies. Its molecular structure has been determined through X-ray crystallography, providing insights into its orthorhombic crystal system . This information is crucial for understanding the compound’s interaction with other molecules and its potential use in designing drugs and other therapeutic agents.

Chemiluminescence Studies

The compound has applications in chemiluminescence, where it’s used as a reagent. Chemiluminescence is a valuable technique in analytical chemistry for detecting and measuring substances, and n,1-Bis(2,4-dinitrophenyl)histidine can be part of the process to generate a luminescent signal .

HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify components in a mixturen,1-Bis(2,4-dinitrophenyl)histidine can be analyzed using reverse phase HPLC methods, which is essential for quality control and research in pharmaceuticals .

Catalysis Research

In the field of catalysis, n,1-Bis(2,4-dinitrophenyl)histidine has been studied for its role in imidazole-catalyzed reactions. Understanding the kinetics of these reactions is vital for developing new catalysts and optimizing industrial processes .

Fluorescence Detection

The compound has been used in the detection of fluorescent compounds. It’s particularly useful in flow injection analysis, a technique used to rapidly measure and analyze samples. This application is significant in environmental monitoring and clinical diagnostics .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “n,1-Bis(2,4-dinitrophenyl)histidine”. It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZYZMUUGRWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293498
Record name n,1-bis(2,4-dinitrophenyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,1-Bis(2,4-dinitrophenyl)histidine

CAS RN

3129-33-7
Record name NSC89980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,1-bis(2,4-dinitrophenyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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